An In-Depth Technical Guide to 2-Amino-4,5-dimethoxyphenol Hydrochloride
An In-Depth Technical Guide to 2-Amino-4,5-dimethoxyphenol Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethoxyphenol hydrochloride, a substituted aminophenol derivative with significant potential as a versatile chemical intermediate in research and development. While specific data on this compound is limited, this document consolidates available information and provides expert-driven insights based on the well-established chemistry of analogous compounds. We will delve into its chemical and physical properties, propose a logical synthetic pathway, explore its potential applications in medicinal chemistry and materials science, and detail essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable molecular scaffold.
Chemical and Physical Properties
2-Amino-4,5-dimethoxyphenol hydrochloride is the salt form of the free base, 2-Amino-4,5-dimethoxyphenol. The hydrochloride form enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various experimental settings. The core structure features a phenol ring substituted with an amino group, a hydroxyl group, and two methoxy groups, presenting multiple reactive sites for chemical modification.
Table 1: Physicochemical Properties of 2-Amino-4,5-dimethoxyphenol and its Hydrochloride Salt
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-4,5-dimethoxyphenol;hydrochloride | |
| Molecular Formula | C₈H₁₂ClNO₃ | [1] |
| Molecular Weight | 205.64 g/mol | [1] |
| CAS Number | 2368871-78-5 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | OC1=CC(OC)=C(OC)C=C1N.[H]Cl | [1] |
| InChI Key (Free Base) | DSRNAJDVFNETPG-UHFFFAOYSA-N | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area | 64.71 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
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// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; C2 -- O8; C3 -- O9; O9 -- C10; C4 -- O11; O11 -- C12;
// Invisible edges for ring structure edge [style=invis]; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C1; C6 -- C2;
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Caption: Chemical structure of 2-Amino-4,5-dimethoxyphenol hydrochloride.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from the commercially available 3,4-dimethoxyphenol.
-
Nitration: The aromatic ring of 3,4-dimethoxyphenol is activated by the hydroxyl and methoxy groups. Treatment with a nitrating agent (e.g., dilute nitric acid in a suitable solvent) is expected to introduce a nitro group (-NO₂) primarily at the C2 position, which is ortho to the activating hydroxyl group and para to the C4-methoxy group, yielding 4,5-dimethoxy-2-nitrophenol.
-
Reduction: The intermediate, 4,5-dimethoxy-2-nitrophenol, is then subjected to reduction. This transformation is reliably achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst.[3] This method is known for its high yield and clean conversion. Alternatively, chemical reducing agents like stannous chloride (SnCl₂) in hydrochloric acid can be employed.[4][5]
-
Salt Formation: If the reduction is performed under neutral or basic conditions, the resulting 2-Amino-4,5-dimethoxyphenol (free base) can be isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the stable hydrochloride salt. If an acid-mediated reduction (like SnCl₂/HCl) is used, the hydrochloride salt may be formed in situ.
Caption: Proposed synthetic workflow for 2-Amino-4,5-dimethoxyphenol HCl.
Characterization Methods
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the position of substituents and the successful conversion of the nitro group to an amine.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as O-H and N-H stretches from the phenol and amine, and C-O stretches from the methoxy ethers.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic amines.[6]
Applications in Research and Development
The true value of 2-Amino-4,5-dimethoxyphenol hydrochloride lies in its potential as a versatile building block for synthesizing more complex molecules. The presence of three distinct and strategically positioned functional groups—an amine, a hydroxyl (phenol), and a dimethoxy-phenyl core—allows for a wide range of subsequent chemical modifications.
Scaffold for Medicinal Chemistry
The dimethoxyphenyl moiety is a common structural motif in a multitude of pharmacologically active compounds. Its presence often influences properties like receptor binding, metabolic stability, and bioavailability.
-
Serotonergic Agents: Many potent serotonin (5-HT) receptor agonists, particularly within the psychedelic phenethylamine class, feature a 2,5-dimethoxy substitution pattern.[7][8][9] This compound provides a scaffold that could be elaborated to explore novel ligands for 5-HT₂A and other serotonin receptors, which are targets for treating depression, PTSD, and other neuropsychiatric disorders.
-
Kinase Inhibitors: A closely related compound, 2'-Amino-4',5'-dimethoxyacetophenone, serves as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[10] The 2-Amino-4,5-dimethoxyphenol scaffold could similarly be used to generate novel libraries of compounds for screening against various kinases, which are critical targets in oncology. The amino and hydroxyl groups provide convenient handles for building out structures designed to fit into the ATP-binding pocket of a target kinase.
Caption: Conceptual diagram of a kinase signaling pathway inhibited by a hypothetical drug.
Precursor for Dyes and Functional Materials
Aminophenols are foundational components in the synthesis of various dyes and pigments. The specific substitution pattern of 2-Amino-4,5-dimethoxyphenol could be exploited to create novel colorants with unique spectroscopic properties for applications in textiles, imaging, or as analytical probes.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-4,5-dimethoxyphenol hydrochloride is not widely available, a hazard assessment can be made based on data for structurally related aminophenols and aromatic amines.[11][12][13]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]
-
Avoid breathing dust.[12][14] Minimize dust generation during handling.
-
Wash hands and any exposed skin thoroughly after handling.[11][14]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] The recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Note that similar phenolic compounds can darken in color during storage, which may or may not indicate significant degradation.[12]
-
Experimental Protocols
The following are generalized, exemplary protocols intended to guide a trained chemist. They should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes the reduction of a nitrophenol precursor, such as 4,5-dimethoxy-2-nitrophenol, to the corresponding aminophenol.
-
Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the nitrophenol precursor (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This is typically done via a balloon or a connection to a hydrogen gas cylinder. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed. Hydrogen consumption will also cease.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude aminophenol product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the final aminophenol product.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the detector's linear range.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-20 minutes to elute the compound.
-
-
Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Conclusion
2-Amino-4,5-dimethoxyphenol hydrochloride represents a promising, though currently under-documented, chemical entity. Its molecular architecture, featuring a pharmacologically relevant dimethoxyphenyl core and multiple reactive handles, positions it as an attractive starting point for synthetic campaigns in drug discovery and materials science. By leveraging established chemical principles, this guide has outlined its core properties, a viable synthetic route, and its potential applications. As research continues, this compound may emerge as a key building block for developing novel kinase inhibitors, serotonergic agents, and other high-value molecules.
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PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
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ResearchGate. How can I synthesize 2-amino-5-methoxyphenol? [Link]
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ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. [Link]
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PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]
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Research Communities by Springer Nature. When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. [Link]
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